molecular formula C19H22N4 B2435092 3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 849826-76-2

3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2435092
CAS No.: 849826-76-2
M. Wt: 306.413
InChI Key: MLPQJKQSTSGFDP-UHFFFAOYSA-N
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Description

3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic heterocyclic compound designed for early-stage discovery research and lead optimization. This substance is part of the pyrido[1,2-a]benzimidazole chemical class, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to natural purine bases and its presence in compounds with diverse biological profiles . The core pyrido[1,2-a]benzimidazole structure is a polycyclic system that incorporates both benzimidazole and pyridine motifs. Researchers value this fused ring system because it can serve as a core scaffold for developing new pharmacologically active agents . The specific molecular architecture of this compound, featuring a carbonitrile group and a propylamino side chain, is typical of structures synthesized for screening against various biological targets. Analogs with similar structural complexity, particularly those containing carbonitrile derivatives, have been investigated for their potential anti-proliferative effects in scientific research, highlighting the therapeutic relevance of this chemical class . This product is provided as a characterized solid for research purposes. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. Like related compounds, its planar, conjugated structure may also make it a candidate for exploration in materials science . Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Certificates of Analysis are provided with the product. Buyer is responsible for confirming product identity and/or purity.

Properties

IUPAC Name

3-methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-4-8-14-13(3)15(12-20)19-22-16-9-6-7-10-17(16)23(19)18(14)21-11-5-2/h6-7,9-10,21H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPQJKQSTSGFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 305.41 g/mol
  • Structure : The compound features a pyrido-benzimidazole core with a nitrile group and an alkylamine substituent, which may influence its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole, including compounds similar to 3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile, exhibit significant antitumor properties. Research has shown:

  • Cell Proliferation Inhibition : Compounds in this class demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For instance, a related benzimidazole derivative exhibited IC₅₀ values ranging from 6.68 μM to 19.94 μM against human lung cancer cell lines (A549 and NCI-H358) in two-dimensional (2D) assays .
CompoundCell LineIC₅₀ (μM)Assay Type
3-Methyl-2-propyl...A5498.78 ± 3.622D
3-Methyl-2-propyl...NCI-H3586.68 ± 152D

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : In studies, related compounds demonstrated activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 6.12 μM, suggesting potential for development into antimicrobial agents .

The biological activity of pyrido-benzimidazole derivatives is thought to involve:

  • DNA Interaction : Many benzimidazole derivatives bind to DNA, particularly within the minor groove, which can disrupt replication and transcription processes essential for cancer cell survival.
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in sensitive cell lines.

Case Studies

  • Antitumor Efficacy in Preclinical Models :
    • A study involving a series of benzimidazole derivatives indicated that structural modifications significantly affected their antiproliferative activity. The most effective compounds were those with nitro or chloro substituents that enhanced binding affinity to target biomolecules .
  • In Vivo Studies :
    • Animal models treated with similar compounds showed reduced tumor sizes compared to controls, supporting the potential therapeutic application of these derivatives in cancer treatment.

Q & A

Q. What are the optimized synthetic routes for 3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile, and how can purity be ensured?

Pyrido[1,2-a]benzimidazole derivatives are typically synthesized via multicomponent reactions or nucleophilic substitutions. For example:

  • Solvent selection : Methanol, DMF, or ethanol are common solvents for cyclization and crystallization steps. DMF enhances solubility of intermediates, while ethanol aids in recrystallization .
  • Purification : Pre-parative HPLC (e.g., for 81% yield in compound 3s) or recrystallization (e.g., 90% yield in compound 3v) ensures >95% purity .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR and HRMS. For instance, 1H^1H NMR peaks at δ 2.34 (s, 3H) confirm methyl groups, while HRMS validates molecular weight (e.g., 332.1194 [M+H]+^+ in compound 3i) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring via HPLC. Pyrido[1,2-a]benzimidazoles are prone to hydrolysis at extreme pH due to the carbonitrile group .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Related compounds show stability up to 200°C, with degradation linked to the benzimidazole core .

Q. What spectroscopic techniques are critical for structural elucidation?

  • NMR : 1H^1H/13C^{13}C NMR identifies substituents (e.g., propylamino groups at δ 3.93 ppm in compound 3i) and aromatic protons .
  • HRMS : Confirms molecular formula (e.g., deviation <1 ppm between calculated and observed values) .
  • IR spectroscopy : Detects functional groups (e.g., nitrile stretch at ~2230 cm1 ^{-1}) .

Advanced Research Questions

Q. How do substituents influence the compound’s biological activity? Provide a structure-activity relationship (SAR) analysis.

Substituent Biological Activity Key Finding
Propylamino (R1)Kinase inhibition (e.g., p38 MAPK)Cyclohexylamino analogs show enhanced specificity for DUX4 regulation .
Methyl (R3)Anti-inflammatory activityMethyl groups improve metabolic stability but reduce solubility .
Propyl (R2)Anticancer potentialBulky alkyl chains (e.g., isopropyl) enhance membrane permeability .

Q. What experimental strategies resolve contradictions in biological assay data?

  • Dose-response validation : Replicate assays across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects. For example, pyrido[1,2-a]benzimidazoles show IC50_{50} variability due to differential expression of target kinases .
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions. Compound 3i’s anti-TB activity was initially misattributed to DNA gyrase inhibition but later linked to efflux pump modulation .

Q. How is the compound’s mechanism of action validated in in vivo models?

  • Pharmacokinetics : Administer orally (10–50 mg/kg) in rodents, monitoring plasma half-life (t1/2_{1/2}) and bioavailability. Related compounds exhibit t1/2_{1/2} >6 hours but require co-solvents (e.g., PEG-400) for solubility .
  • Target engagement : Use CRISPR-Cas9 to knockout suspected targets (e.g., p38 MAPK) and assess activity loss. In inflammation models, cyclohexylamino analogs reduced TNF-α by 70% vs. controls .

Q. What computational methods predict binding modes with biological targets?

  • Docking studies : Use AutoDock Vina to model interactions with p38 MAPK (PDB: 3D83). Propylamino groups form hydrogen bonds with Lys53 and Met109 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Pyrido[1,2-a]benzimidazoles exhibit lower binding free energy (-45 kcal/mol) vs. ATP analogs .

Q. How are metabolic pathways and toxicity profiles characterized?

  • Metabolite ID : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Cytochrome P450 (CYP3A4) mediates N-dealkylation of the propylamino group .
  • Toxicity screening : Use zebrafish embryos to assess developmental toxicity. At 10 µM, related compounds caused 20% mortality, linked to ROS generation .

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